2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid
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Overview
Description
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring attached to a carboxylic acid group and a 4-methyl-1,4-diazepane moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methyl-1,4-diazepane and benzoic acid derivatives.
Reaction Conditions: The reaction involves a nucleophilic substitution where the benzoic acid derivative reacts with the 4-methyl-1,4-diazepane under controlled conditions, often requiring a catalyst and specific temperature and pressure settings.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the benzene ring to produce different derivatives.
Substitution: The diazepane ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and iodine (I2) are used for substitution reactions.
Major Products Formed:
Esters and Amides: Oxidation reactions can produce esters and amides.
Hydrogenated Derivatives: Reduction reactions can yield hydrogenated derivatives of the benzene ring.
Halogenated Derivatives: Substitution reactions can result in halogenated derivatives of the diazepane ring.
Scientific Research Applications
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate signaling pathways involved in cellular processes, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound differs by having an ethanamine group instead of a benzoic acid group.
2-(4-Methyl-1,4-diazepan-1-yl)ethanol: This compound has an ethanol group instead of a benzoic acid group.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13(16)17/h2-3,5-6H,4,7-10H2,1H3,(H,16,17) |
InChI Key |
VCDJYQOHMLNQEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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